molecular formula C7H8N2O B421653 2-Acetamidopyridine CAS No. 5231-96-9

2-Acetamidopyridine

Cat. No.: B421653
CAS No.: 5231-96-9
M. Wt: 136.15g/mol
InChI Key: QROKOTBWFZITJZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Acetamidopyridine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of copper(II) complexes, which have shown promising biological efficiency against breast cancer cells . The interaction of this compound with these biomolecules often involves coordination chemistry, where the compound acts as a ligand, forming stable complexes with metal ions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, copper(II) complexes derived from this compound have demonstrated vigorous toxic behavior against breast cancer cell lines, indicating its potential in cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a bidentate ligand, coordinating with metal ions to form stable complexes. These interactions can lead to enzyme inhibition or activation, and changes in gene expression. The molecular docking studies have shown that this compound derivatives can effectively bind to biological targets, enhancing their therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability and degradation can vary depending on the environment. Long-term studies have shown that this compound maintains its biological activity over extended periods, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity, while higher doses can lead to adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly, highlighting the importance of dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, where it is modified by enzymes to increase its hydrophilicity and facilitate excretion. These metabolic pathways are crucial for the compound’s pharmacokinetics and its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and toxicity. The compound’s distribution is essential for its therapeutic applications, ensuring that it reaches the target sites effectively .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. Understanding the subcellular localization is crucial for optimizing the compound’s therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamidopyridine can be synthesized through an acetylation reaction. The primary method involves reacting 2-aminopyridine with acetic anhydride in the presence of a suitable catalyst . The reaction typically proceeds under mild conditions, making it relatively straightforward to perform.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar acetylation process. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-Acetamidopyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetamido group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: It can be hydrolyzed to yield 2-aminopyridine and acetic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride may be employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 2-aminopyridine and acetic acid.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its versatile applications in different fields. Its ability to participate in various chemical reactions and serve as an intermediate in the synthesis of complex molecules makes it valuable in both research and industrial settings .

Properties

IUPAC Name

N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROKOTBWFZITJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200335
Record name Acetamide, N-2-pyridinyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-96-9
Record name N-2-Pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5231-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamidopyridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-2-pyridinyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETAMIDOPYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name N-PYRIDIN-2-YLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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